molecular formula C32H37N7O2 B3028515 KRAS G12C inhibitor 5 CAS No. 2158297-63-1

KRAS G12C inhibitor 5

Cat. No. B3028515
CAS RN: 2158297-63-1
M. Wt: 551.7 g/mol
InChI Key: OBKBMFMBHWUYHS-DQEYMECFSA-N
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Description

KRAS G12C inhibitor 5 is a chemical compound that has been developed to target the KRAS G12C mutation. This mutation is found in many types of cancer, including lung, colorectal, and pancreatic cancer. The KRAS G12C mutation is a driver mutation, meaning that it is responsible for the growth and spread of cancer cells. Therefore, targeting this mutation is a promising approach for the development of new cancer treatments.

Scientific Research Applications

Anti-Tumor Immunity

The KRAS G12C inhibitor, specifically AMG 510, has demonstrated significant promise in the realm of anti-tumor immunity. This inhibitor has been observed to lead to the regression of KRASG12C tumors and enhance the anti-tumor efficacy of chemotherapy and targeted agents. Importantly, in immune-competent mice, treatment with AMG 510 resulted in a pro-inflammatory tumor microenvironment, producing durable cures alone and in combination with immune-checkpoint inhibitors. This suggests its potential as a transformative therapy for patients lacking effective treatments (Canon et al., 2019).

Non-Uniform Cellular Response

Research has indicated that cancer cells respond to KRAS G12C inhibition in a non-uniform manner. Shortly after treatment, some cancer cells enter a quiescent state with low KRAS activity, while others bypass this effect to resume proliferation. This rapid divergent response highlights the need for additional strategies to overcome adaptive cellular mechanisms for effective treatment (Xue et al., 2020).

Resistance Mechanisms

A significant challenge in the use of KRAS G12C inhibitors is the development of drug resistance. Research suggests that resistance to these inhibitors can arise through various mechanisms, emphasizing the need for combination therapies or alternative approaches to circumvent resistance (Dunnett-Kane et al., 2021).

Target Engagement Assessment

Advanced techniques like ultra-sensitive immunoaffinity 2D-LC-MS/MS have been developed for assessing KRAS G12C target engagement by covalent inhibitors in tumor biopsies. This approach enables precise quantification of both free and inhibitor-bound KRAS G12C proteins, crucial for understanding the drug's pharmacodynamics and resistance mechanisms in clinical studies (Meng et al., 2022).

Novel Inhibitor Discovery

Computational methods have been used to identify new and selective KRASG12C covalent inhibitors. This approach involves pharmacophore modeling, docking, and free-energy perturbations to prioritize compounds with the best profiles, offering a pathway to discover novel inhibitors with potentially improved efficacy (Mortier et al., 2020).

Clinical Stage Development

Clinical stage development of KRAS G12C inhibitors, like GDC-6036, highlights the progress in treating KRAS G12C-positive cancers. These inhibitors have shown promise in preclinical models and are progressing through clinical trials, representing significant advancements in targeting historically "undruggable" mutations (Purkey, 2022).

Quantifying Drug Inhibitor Activity

Mass spectrometry methods have been developed to measure therapeutic drug activity in vivo. This is particularly important for KRAS G12C inhibitors, as it enables understanding the relationship between target occupancy and the therapeutic effect, which is critical for drug discovery and development (Tran et al., 2023).

Activity and Resistance Overview

Studies have focused on the activity and resistance mechanisms of KRAS-G12C inhibitors. Understanding these aspects is crucial for improving treatment strategies and overcoming resistance in clinical settings (Liu et al., 2021).

properties

IUPAC Name

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKBMFMBHWUYHS-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KRAS G12C inhibitor 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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